1-((3-Methyl-4-propoxyphenyl)sulfonyl)azepane
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Overview
Description
1-((3-Methyl-4-propoxyphenyl)sulfonyl)azepane is a chemical compound that belongs to the class of azepanes. It is characterized by the presence of a sulfonyl group attached to an azepane ring, with a 3-methyl-4-propoxyphenyl substituent.
Preparation Methods
The synthesis of 1-((3-Methyl-4-propoxyphenyl)sulfonyl)azepane involves several steps. One common synthetic route includes the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-((3-Methyl-4-propoxyphenyl)sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((3-Methyl-4-propoxyphenyl)sulfonyl)azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Methyl-4-propoxyphenyl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antifungal activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-((3-Methyl-4-propoxyphenyl)sulfonyl)azepane can be compared with other similar compounds, such as:
1-((3-Methyl-4-ethoxyphenyl)sulfonyl)azepane: Similar structure but with an ethoxy group instead of a propoxy group.
1-((3-Methyl-4-butoxyphenyl)sulfonyl)azepane: Similar structure but with a butoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(3-methyl-4-propoxyphenyl)sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-3-12-20-16-9-8-15(13-14(16)2)21(18,19)17-10-6-4-5-7-11-17/h8-9,13H,3-7,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAVKFXLXKNDGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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